molecular formula C6H3F2NOS B1471060 1,2-Difluoro-4-(sulfinylamino)benzene CAS No. 530102-74-0

1,2-Difluoro-4-(sulfinylamino)benzene

Cat. No.: B1471060
CAS No.: 530102-74-0
M. Wt: 175.16 g/mol
InChI Key: GAWQCKNXLDCYSI-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(sulfinylamino)benzene is an organic compound with the molecular formula C6H3F2NOS It is characterized by the presence of two fluorine atoms and a sulfinylamino group attached to a benzene ring

Preparation Methods

The synthesis of 1,2-Difluoro-4-(sulfinylamino)benzene typically involves the introduction of fluorine atoms and a sulfinylamino group onto a benzene ring. One common method is through the reaction of 1,2-difluorobenzene with sulfinylamine under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

1,2-Difluoro-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Difluoro-4-(sulfinylamino)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The fluorine atoms enhance the compound’s stability and reactivity by affecting the electron distribution on the benzene ring .

Comparison with Similar Compounds

1,2-Difluoro-4-(sulfinylamino)benzene can be compared with other similar compounds such as:

    1,2-Difluorobenzene: Lacks the sulfinylamino group, making it less reactive in certain chemical reactions.

    4-(Sulfinylamino)benzene: Lacks the fluorine atoms, which affects its stability and reactivity.

    1,2-Difluoro-4-(sulfonylamino)benzene: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

1,2-difluoro-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NOS/c7-5-2-1-4(9-11-10)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWQCKNXLDCYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=S=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296133
Record name 3,4-Difluoro-N-sulfinylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530102-74-0
Record name 3,4-Difluoro-N-sulfinylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530102-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-N-sulfinylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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